N-Benzyl-3-cyanoazetidine: A Comprehensive Technical Guide
N-Benzyl-3-cyanoazetidine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Benzyl-3-cyanoazetidine is a substituted azetidine derivative of interest in medicinal chemistry and drug discovery. The presence of the strained four-membered azetidine ring, a benzyl group, and a cyano moiety imparts a unique combination of structural rigidity, chemical reactivity, and potential for diverse functionalization. This document provides an in-depth overview of the known and predicted chemical properties of N-Benzyl-3-cyanoazetidine, including its synthesis, spectral characteristics, and reactivity profile. This guide is intended to serve as a valuable resource for researchers utilizing this compound in the design and development of novel therapeutic agents.
Chemical and Physical Properties
Table 1: General and Physicochemical Properties of N-Benzyl-3-cyanoazetidine
| Property | Value | Source |
| IUPAC Name | 1-benzylazetidine-3-carbonitrile | PubChem[1] |
| Synonyms | N-Benzyl-3-cyanoazetidine, 1-(Phenylmethyl)-3-azetidinecarbonitrile | Caming Pharmaceutical Ltd[2] |
| CAS Number | 94985-26-9 | PubChem[1] |
| Molecular Formula | C₁₁H₁₂N₂ | PubChem[1] |
| Molecular Weight | 172.23 g/mol | Caming Pharmaceutical Ltd[2] |
| Appearance | Not specified (likely an oil or low-melting solid) | - |
| Purity | 95-98% | NovaChemistry[3] |
| Boiling Point | 296.1 °C at 760 mmHg (Predicted) | - |
| Melting Point | Not available | - |
| Solubility | Not available (likely soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate) | - |
| XLogP3-AA | 1.6 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Topological Polar Surface Area | 27.1 Ų | PubChem[1] |
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of N-Benzyl-3-cyanoazetidine is not published as a standalone procedure. However, a plausible and efficient synthetic route can be constructed based on established methods for the synthesis of the precursor, 1-benzylazetidin-3-ol, followed by a dehydration reaction to form the nitrile.
Experimental Workflow for the Synthesis of N-Benzyl-3-cyanoazetidine
Step 1: Synthesis of 1-benzylazetidin-3-ol[4]
This procedure is adapted from a published green synthesis method.[4]
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Reaction Setup: To a solution of benzylamine (30.0 g, 324 mmol) in water (450 mL), slowly add 2-(chloromethyl)oxirane (30.0 g, 280 mmol) while maintaining the temperature between 0-5 °C.
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Reaction: Stir the reaction mixture at 0-5 °C for 16 hours.
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Workup: Upon completion, isolate the crude product by filtration and wash with water (60 mL). Dry the product in vacuo.
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Cyclization: Dissolve the dried intermediate in acetonitrile (485 mL) and add sodium carbonate (42.0 g, 396 mmol) in portions.
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Reflux: Heat the mixture to 80-90 °C and stir under reflux for 16 hours.
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Isolation: After cooling, filter the reaction mixture and concentrate the filtrate under reduced pressure to yield 1-benzylazetidin-3-ol.
Step 2: Synthesis of N-Benzyl-3-cyanoazetidine (Proposed)
This proposed step is based on the general principle of converting a primary amide to a nitrile via dehydration.[5] The intermediate amide, 1-benzylazetidine-3-carboxamide, would first need to be synthesized from 1-benzylazetidin-3-ol, for instance, through oxidation to the carboxylic acid followed by amidation.
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Amide Formation (Hypothetical): Convert 1-benzylazetidin-3-ol to the corresponding 1-benzylazetidine-3-carboxamide. This can be achieved through a two-step process: oxidation of the alcohol to a carboxylic acid, followed by reaction with ammonia or an ammonia equivalent.
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Dehydration: To a solution of 1-benzylazetidine-3-carboxamide in a suitable anhydrous solvent (e.g., 1,4-dioxane), add a dehydrating agent such as trifluoroacetic anhydride in the presence of a base like pyridine.
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Reaction: Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
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Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain N-Benzyl-3-cyanoazetidine.
Spectral Properties (Predicted)
No experimentally determined spectra for N-Benzyl-3-cyanoazetidine are publicly available. The following predictions are based on the analysis of its chemical structure and comparison with spectral data of analogous compounds.
Table 2: Predicted ¹H NMR Chemical Shifts for N-Benzyl-3-cyanoazetidine
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Aromatic (C₆H₅) | 7.2-7.4 | Multiplet | Typical range for monosubstituted benzene ring protons. |
| Benzylic (CH₂) | ~3.6 | Singlet | Methylene protons adjacent to the nitrogen and the phenyl group. |
| Azetidine (CH₂) | 3.2-3.8 | Multiplet | Protons on the azetidine ring, likely complex due to diastereotopicity. |
| Azetidine (CH) | 3.0-3.5 | Multiplet | Methine proton of the azetidine ring adjacent to the cyano group. |
Table 3: Predicted ¹³C NMR Chemical Shifts for N-Benzyl-3-cyanoazetidine
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| Aromatic (ipso-C) | 135-140 | Quaternary carbon of the benzene ring attached to the benzylic methylene. |
| Aromatic (ortho, meta, para-C) | 127-130 | Aromatic carbons. |
| Benzylic (CH₂) | 55-65 | Benzylic carbon attached to the azetidine nitrogen. |
| Azetidine (CH₂) | 50-60 | Azetidine ring carbons. |
| Azetidine (CH) | 25-35 | Azetidine ring carbon attached to the cyano group. |
| Nitrile (C≡N) | 115-125 | Carbon of the cyano group.[6] |
Infrared (IR) Spectroscopy:
The IR spectrum of N-Benzyl-3-cyanoazetidine is expected to show characteristic absorption bands for the functional groups present:
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C≡N stretch: A sharp, medium-intensity band around 2240-2260 cm⁻¹.
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Aromatic C-H stretch: Bands above 3000 cm⁻¹.
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Aliphatic C-H stretch: Bands below 3000 cm⁻¹.
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Aromatic C=C stretch: Bands in the 1450-1600 cm⁻¹ region.
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C-N stretch: Bands in the 1000-1200 cm⁻¹ region.
Mass Spectrometry (MS):
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 172. A prominent fragment would likely be the tropylium ion at m/z = 91, resulting from the cleavage of the benzyl group. Other fragments would arise from the fragmentation of the azetidine ring.
Chemical Reactivity and Stability
The chemical reactivity of N-Benzyl-3-cyanoazetidine is dictated by the interplay of its three key structural features: the strained azetidine ring, the benzyl group, and the cyano group.
Azetidine Ring Reactivity
The four-membered azetidine ring is characterized by significant ring strain, making it susceptible to ring-opening reactions, particularly under acidic conditions or in the presence of strong nucleophiles.
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Acid Stability: The azetidine nitrogen is basic and can be protonated under acidic conditions. This protonation further activates the ring towards nucleophilic attack, leading to ring cleavage.[7][8] It is therefore recommended to handle N-Benzyl-3-cyanoazetidine under neutral or basic conditions to maintain its structural integrity.
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Nucleophilic Ring Opening: Strong nucleophiles can attack the carbon atoms of the azetidine ring, resulting in ring opening. The regioselectivity of this attack can be influenced by steric and electronic factors.
Cyano Group Reactivity
The cyano group is a versatile functional handle that can undergo a variety of chemical transformations.
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Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions.[9] This provides a route to synthesize 1-benzylazetidine-3-carboxylic acid or its corresponding amide.
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Reduction: The cyano group can be reduced to a primary amine (aminomethyl group) using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This would yield 1-benzyl-3-(aminomethyl)azetidine, a potentially valuable building block.
N-Benzyl Group Reactivity
The N-benzyl group is a common protecting group for amines and can be removed under specific conditions.
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Hydrogenolysis: The benzyl group can be cleaved by catalytic hydrogenation (e.g., using palladium on carbon, Pd/C, under a hydrogen atmosphere). This would yield 3-cyanoazetidine.[10] However, care must be taken as the nitrile group may also be susceptible to reduction under these conditions.
Conclusion
N-Benzyl-3-cyanoazetidine is a valuable synthetic intermediate with a rich and diverse potential for chemical modification. Its properties are largely inferred from the well-established chemistry of its constituent functional groups. The strained azetidine ring offers a unique scaffold but also necessitates careful handling to avoid unwanted ring-opening reactions. The cyano and benzyl groups provide versatile handles for further synthetic transformations, making this compound a promising starting point for the development of novel molecules with potential applications in drug discovery and materials science. Further experimental investigation into the specific physical and chemical properties of N-Benzyl-3-cyanoazetidine will undoubtedly contribute to its broader utility in the scientific community.
References
- 1. N-Benzyl-3-cyanoazetidine | C11H12N2 | CID 19814762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caming.com [caming.com]
- 3. N-Benzyl-3-cyanoazetidine, CasNo.94985-26-9 NovaChemistry United Kingdom [nova-chemistry.lookchem.com]
- 4. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N -borane complexes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04585G [pubs.rsc.org]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. CN101381325B - Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium - Google Patents [patents.google.com]
- 10. CTH Removal of N-Benzyl Groups - [www.rhodium.ws] [chemistry.mdma.ch]
